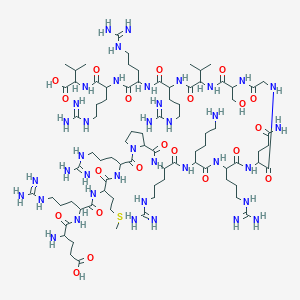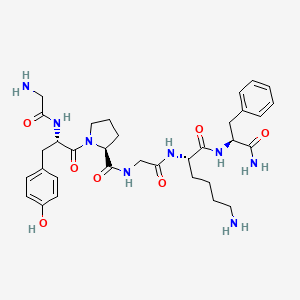
395069-92-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 395069-92-8 is also known as MPG, HIV related . It is a 27-amino acid peptide derived from both the nuclear localization sequence of SV40 large T antigen and the fusion peptide domain of HIV-1 gp41 . This peptide is capable of delivering nucleic acids and oligonucleotides into cultured cells .
Scientific Research Applications
Advancements in Nanoparticle Synthesis
The scientific research applications of 395069-92-8 involve advancements in the synthesis of inorganic nanoparticles. These nanoparticles have significant implications for the development of new materials, contributing to industries like electronics. Innovations in semiconducting materials, leading to technological breakthroughs from vacuum tubes to chips, illustrate this impact (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects of Research
The research also touches on the importance of addressing ethical and social concerns in scientific advancements. This includes public engagement efforts and policy-making to guide research in areas like genomics, synthetic biology, and nanotechnology, ensuring that societal concerns are respected (Schuurbiers & Fisher, 2009).
Implications for Policy and Technology
Another application lies in the realm of policy and technology. Scientific research, including that of this compound, creates applications and technologies benefiting humanity and generating wealth. This research theme was highlighted in the 2013 AAAS Annual Meeting, underlining the dual aspects of beauty and benefits derived from science (Press, 2013).
Contribution to Drug Discovery
While not directly related to drug use or dosage, it's noteworthy that the compound's research contributes to the broader field of drug discovery. The intersection of molecular biology, pharmacology, and clinical sciences in drug research has significantly progressed medicine, although this specific compound's role in this context is not detailed (Drews, 2000).
Development in Energy Chemistry
Furthermore, the compound plays a role in the development of energy chemistry, contributing to transformative energy technologies. This includes the chemical production and conversion of various energy forms, which is vital for sustainable energy advancements (Liang, Jiang, & Zhang, 2021).
Enhancement of Scientific Credibility
Research on this compound contributes to enhancing scientific credibility, especially in the context of the growing contrast between scientific breakthroughs and societal challenges. It underscores the need for reinforcing scientific education and advocating a methodology that links various scientific disciplines (Vekemans, 2023).
Mechanism of Action
properties
CAS RN |
395069-92-8 |
|---|---|
Molecular Formula |
C₁₂₆H₂₀₁N₃₅O₃₃S |
Molecular Weight |
2766.22 |
sequence |
One Letter Code: GALFLGFLGAAGSTMGAWSQPKSKRKV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











